molecular formula C35H49N3O6 B13026549 dicyclohexylaminebenzyl(3R)-3-{[(benzyloxy)carbonyl](2-methoxy-2-oxoethyl)amino}pyrrolidine-1-carboxylate CAS No. 1182723-69-8

dicyclohexylaminebenzyl(3R)-3-{[(benzyloxy)carbonyl](2-methoxy-2-oxoethyl)amino}pyrrolidine-1-carboxylate

Katalognummer: B13026549
CAS-Nummer: 1182723-69-8
Molekulargewicht: 607.8 g/mol
InChI-Schlüssel: YHXIREMYTASKKR-VEIFNGETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with specific biological targets makes it useful in drug discovery and development.

Medicine

In medicine, dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate may have potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its versatility and reactivity make it valuable in various industrial processes.

Wirkmechanismus

The mechanism of action of dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate
  • ®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt
  • N-cyclohexylcyclohexanamine

Uniqueness

Dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in various applications.

Eigenschaften

CAS-Nummer

1182723-69-8

Molekularformel

C35H49N3O6

Molekulargewicht

607.8 g/mol

IUPAC-Name

benzyl (3R)-3-[(2-methoxy-2-oxoethyl)-phenylmethoxycarbonylamino]pyrrolidine-1-carboxylate;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C23H26N2O6.C12H23N/c1-29-21(26)15-25(23(28)31-17-19-10-6-3-7-11-19)20-12-13-24(14-20)22(27)30-16-18-8-4-2-5-9-18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,20H,12-17H2,1H3;11-13H,1-10H2/t20-;/m1./s1

InChI-Schlüssel

YHXIREMYTASKKR-VEIFNGETSA-N

Isomerische SMILES

COC(=O)CN([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2

Kanonische SMILES

COC(=O)CN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.